molecular formula C7H12ClN B1430760 N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride CAS No. 1803599-88-3

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

Cat. No.: B1430760
CAS No.: 1803599-88-3
M. Wt: 145.63 g/mol
InChI Key: WOIBYDJNTIHPRQ-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C7H12ClN. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a methylating agent such as methyl iodide or methyl bromide under basic conditions. The reaction is followed by the addition of propargyl bromide to introduce the prop-2-yn-1-yl group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted cyclopropanamines .

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The prop-2-yn-1-yl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-methylcyclopropanamine hydrochloride
  • N-methyl-N-(prop-2-yn-1-yl)aniline
  • N-methylprop-2-yn-1-amine

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a prop-2-yn-1-yl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-6-8(2)7-4-5-7;/h1,7H,4-6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBYDJNTIHPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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